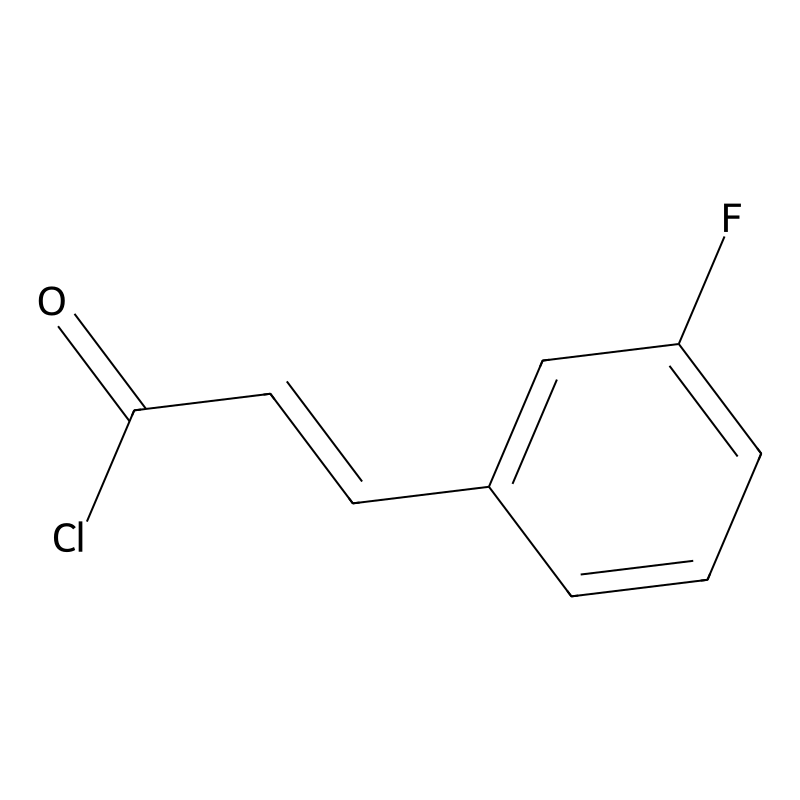

3-Fluorocinnamoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis of Coumarin Fluorescence Probes

Scientific Field: Biochemistry, Environmental Protection, Disease Prevention

Application Summary: 3-Fluorocinnamoyl chloride is used in the synthesis of coumarin fluorescence probes.

Methods of Application: The synthesis of coumarin fluorescent probes involves modifying the existing substituents on the core of coumarin compounds.

Results or Outcomes: The detection and application of coumarin fluorescent probes for Cu 2+, Hg 2+, Mg 2+, Zn 2+, pH, environmental polarity, and active oxygen and sulfide have been introduced in the past ten years.

Creation of Highly-Fluorinated Triaminocyclopropenium Ionic Liquids

Scientific Field: Chemistry

Application Summary: 3-Fluorocinnamoyl chloride is used in the creation of highly-fluorinated triaminocyclopropenium ionic liquids.

Methods of Application: The reaction of pentachlorocyclopropane or tetrachlorocyclopropene with bis(2,2,2-trifluoroethyl)amine, HN(CH2CF3)2, occurs in the presence of a trialkylamine, NR 3, to give cations with two fluorinated amino groups.

Results or Outcomes: The chloride salts showed the formation of fluorous regions and more hydrophilic ionic regions in the solid state.

Probing and Evaluating Transmembrane Chloride Ion Transport

Scientific Field: Biochemistry, Medicine

Application Summary: 3-Fluorocinnamoyl chloride is used in the synthesis of double-walled trifluorophenyl/phthalimide extended calix [4]pyrrole (C4P) receptors.

Methods of Application: The synthesis of these receptors involves the reaction of 3-Fluorocinnamoyl chloride with other compounds to form the C4P receptors.

Results or Outcomes: The ion transport studies have revealed that ion transport occurs through the Cl‒/NO3‒ antiport mode.

Derivatization Reagent for HPLC Analysis

Scientific Field: Analytical Chemistry

Application Summary: 3-Fluorocinnamoyl chloride can be used as a derivatization reagent for the analysis of perhexiline and its monohydroxy metabolite in plasma by High-Performance Liquid Chromatography (HPLC).

Methods of Application: The compound is used to derivatize the analytes of interest, enhancing their detection in the HPLC system.

Results or Outcomes: This method allows for the sensitive and selective analysis of perhexiline and its metabolite in plasma.

Investigation of In Vitro Enzyme Kinetics and CYP Isoform Selectivity

Scientific Field: Biochemistry, Pharmacology

3-Fluorocinnamoyl chloride is an organic compound with the molecular formula . It features a cinnamoyl group, which is a derivative of cinnamic acid, where a chlorine atom and a fluorine atom are substituted on the aromatic ring. This compound is characterized by its pale yellow crystalline appearance and has a melting point of approximately 37-38 °C and a boiling point of around 257-258 °C . The presence of both halogen atoms enhances its reactivity, making it valuable in various chemical syntheses.

- Nucleophilic Acyl Substitution: Reacts with amines to form corresponding amides.

- Esterification: Can react with alcohols to form esters.

- Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the aromatic ring, allowing for further substitutions.

For instance, the chlorination of cinnamic acid using thionyl chloride can yield 3-fluorocinnamoyl chloride as an intermediate product .

The synthesis of 3-fluorocinnamoyl chloride typically involves:

- Chlorination of Cinnamic Acid: Cinnamic acid is treated with thionyl chloride or oxalyl chloride under reflux conditions to produce cinnamoyl chloride.

- Fluorination: The introduction of the fluorine atom can be achieved through various methods such as electrophilic fluorination or by using fluorinating agents like N-fluorobenzenesulfonimide .

These methods allow for the efficient production of 3-fluorocinnamoyl chloride from readily available precursors.

3-Fluorocinnamoyl chloride finds applications in:

- Organic Synthesis: Serves as an important intermediate for synthesizing various pharmaceuticals and agrochemicals.

- Material Science: Used in the development of functional materials due to its reactive nature.

- Chemical Research: Employed in studies exploring structure-activity relationships in medicinal chemistry .

Interaction studies involving 3-fluorocinnamoyl chloride often focus on its reactivity with biological molecules. For example, it may interact with amino acids or proteins, leading to modifications that could affect biological pathways. These interactions are crucial for understanding its potential therapeutic applications and toxicity profiles .

Several compounds are structurally similar to 3-fluorocinnamoyl chloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cinnamoyl Chloride | Lacks fluorine; used widely in organic synthesis. | |

| 3-Chlorocinnamoyl Chloride | Contains two chlorine atoms; more reactive than 3-fluorocinnamoyl chloride. | |

| 3-Bromocinnamoyl Chloride | Contains bromine; exhibits different reactivity patterns. | |

| 3-Fluorobenzoyl Chloride | Similar structure but lacks the propenoic side chain. |

The uniqueness of 3-fluorocinnamoyl chloride lies in its combination of both fluorine and chlorine substituents, which may impart distinct electronic properties and reactivity compared to its analogs. This makes it particularly interesting for research and development in synthetic chemistry and medicinal applications .

The conversion of 3-fluorocinnamic acid to 3-fluorocinnamoyl chloride using thionyl chloride represents the most established synthetic approach in laboratory settings. The fundamental mechanism involves the transformation of the hydroxyl group in the carboxylic acid into an excellent leaving group through coordination with thionyl chloride. This process proceeds through the formation of a highly reactive intermediate capable of losing hydrogen chloride and sulfur dioxide upon nucleophilic addition of chloride ion. The mechanistic pathway begins with coordination of the carbonyl oxygen to sulfur with displacement of chloride, followed by nucleophilic addition of chloride into the carbonyl carbon, forming the crucial carbon-chlorine bond.

Experimental protocols for 3-fluorocinnamoyl chloride synthesis typically employ a 50 milliliter two-neck flask equipped with reflux condenser and magnetic stirring apparatus. The standard procedure involves charging the reaction vessel with 1.8 grams (1.1 milliliters, 15 millimoles) of freshly distilled thionyl chloride, followed by portion-wise addition of 1.48 grams (10.0 millimoles) trans-3-fluorocinnamic acid using a powder funnel. The reaction mixture undergoes initial heating to 50 degrees Celsius bath temperature with vigorous gas evolution, followed by continued stirring for two hours at 80 degrees Celsius bath temperature. This established protocol consistently delivers crude yields of 1.40 grams (8.40 millimoles, 84%) with melting point range 30-33 degrees Celsius.

The selectivity of thionyl chloride toward carbonyl oxygen rather than hydroxyl oxygen stems from the stronger Lewis base character of the carbonyl oxygen, which enables resonance stabilization of the positively charged intermediate. This mechanistic preference ensures efficient conversion while minimizing side reactions. The gaseous byproducts hydrogen chloride and sulfur dioxide are effectively removed through appropriate gas scrubbing systems, typically employing consecutive bubble counters and sodium hydroxide wash bottles.

Temperature control represents a critical parameter in thionyl chloride-mediated synthesis, as excessive heating can lead to decomposition while insufficient temperature results in incomplete conversion. The two-stage heating protocol, beginning with gentle warming to 50 degrees Celsius followed by elevation to 80 degrees Celsius, has proven optimal for balancing reaction rate with product integrity. Reaction monitoring through gas evolution provides a convenient indicator of reaction progress, with cessation of gas formation typically signaling completion.

Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C, ³⁵Cl/³⁷Cl)

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 3-fluorocinnamoyl chloride exhibits characteristic resonances that reflect the compound's structural features [4]. The aromatic protons typically appear in the region between 6.5 and 8.0 parts per million, consistent with the chemical shift ranges established for aromatic hydrogen environments [5]. The presence of the fluorine substituent at the meta position introduces additional complexity to the aromatic proton pattern through both inductive and mesomeric effects [6].

The vinyl protons of the cinnamoyl system display distinctive chemical shifts and coupling patterns [4]. The proton adjacent to the carbonyl group typically resonates at a more downfield position due to the deshielding effect of the electron-withdrawing acyl chloride group [5]. The coupling constant between the two vinyl protons provides information about the stereochemistry of the double bond, with trans coupling typically exhibiting larger coupling constants than cis arrangements [7].

The influence of the fluorine substituent on the aromatic proton chemical shifts manifests through both direct and indirect effects [6]. Protons ortho to the fluorine experience significant downfield shifts due to the electronegativity of fluorine, while meta and para protons show smaller but measurable chemical shift changes [8].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial structural information for 3-fluorocinnamoyl chloride [9]. The carbonyl carbon of the acyl chloride functionality appears in the characteristic region for acid chloride compounds, typically between 160 and 170 parts per million [10]. This chemical shift reflects the electronic environment created by the chlorine substituent and the conjugated aromatic system [11].

The aromatic carbon atoms exhibit chemical shifts consistent with fluorine-substituted benzene rings [9]. The carbon bearing the fluorine substituent displays a characteristic downfield shift due to the electronegativity of fluorine, while neighboring carbons show coupling effects that can be observed in both chemical shift and multiplicity patterns [6]. The vinyl carbons of the cinnamoyl system appear in the alkene region, typically between 115 and 140 parts per million [10].

Table 1: Characteristic Carbon-13 Chemical Shifts for 3-Fluorocinnamoyl Chloride

| Carbon Environment | Chemical Shift Range (ppm) | Reference |

|---|---|---|

| Carbonyl Carbon (C=O) | 160-170 | [10] |

| Aromatic Carbons | 115-150 | [9] |

| Vinyl Carbons | 115-140 | [10] |

| Fluorine-bearing Carbon | 155-165 | [6] |

Chlorine Nuclear Magnetic Resonance Spectroscopy

Chlorine nuclear magnetic resonance spectroscopy, utilizing both chlorine-35 and chlorine-37 isotopes, provides unique insights into the electronic environment of the chlorine atom in 3-fluorocinnamoyl chloride [8]. The chlorine nucleus in acyl chlorides experiences a distinct chemical environment compared to other chlorine-containing functional groups [8]. Chlorine-35 nuclear magnetic resonance typically exhibits broader signals than chlorine-37 due to the quadrupolar nature of these nuclei [8].

The chemical shift of chlorine in acyl chlorides appears in a characteristic range that reflects the electron-withdrawing nature of the carbonyl group [8]. The coupling between chlorine and adjacent carbon atoms can provide additional structural confirmation, though the quadrupolar relaxation often leads to line broadening that may obscure fine coupling details [12].

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared Spectroscopic Analysis

Infrared spectroscopy serves as a powerful tool for the identification of functional groups in 3-fluorocinnamoyl chloride [13]. The most prominent feature in the infrared spectrum is the carbonyl stretching frequency of the acyl chloride group [14]. Acyl chlorides typically exhibit carbonyl stretching frequencies in the range of 1790-1810 wavenumbers, which is significantly higher than ketones and other carbonyl-containing compounds due to the electron-withdrawing effect of chlorine [15].

The carbon-fluorine stretching vibration appears in the characteristic region between 1000-1300 wavenumbers [16]. This absorption band is typically strong due to the large dipole moment change associated with the carbon-fluorine bond stretching [17]. The exact position within this range depends on the substitution pattern and the electronic environment of the fluorine atom [16].

Aromatic carbon-hydrogen stretching vibrations appear above 3000 wavenumbers, while the alkene carbon-hydrogen stretches of the cinnamoyl system also contribute to this region [13]. The carbon-carbon stretching vibrations of the aromatic ring typically appear around 1600 and 1500 wavenumbers [18].

Table 2: Characteristic Infrared Absorption Frequencies for 3-Fluorocinnamoyl Chloride

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| C=O (Acyl Chloride) | 1790-1810 | Strong | [14] |

| C-F Stretch | 1000-1300 | Strong | [16] |

| Aromatic C=C | 1600, 1500 | Medium | [18] |

| Aromatic C-H | >3000 | Medium | [13] |

| Alkene C-H | 3000-3100 | Medium | [19] |

Raman Spectroscopic Characteristics

Raman spectroscopy provides complementary information to infrared spectroscopy for 3-fluorocinnamoyl chloride [20]. The Raman spectrum typically exhibits strong scattering from the aromatic ring vibrations and the carbon-carbon double bond of the cinnamoyl system [17]. The symmetric stretching modes that may be weak or absent in the infrared spectrum often appear prominently in the Raman spectrum due to different selection rules [17].

The carbon-chlorine stretching vibration, which may be weak in the infrared spectrum, often shows enhanced intensity in the Raman spectrum [17]. This complementary behavior allows for a more complete vibrational analysis of the compound [20]. The fluorine-substituted aromatic ring exhibits characteristic Raman shifts that can aid in confirming the substitution pattern [17].

Mass Spectrometric Fragmentation Patterns

Electron Impact Mass Spectrometry

Mass spectrometric analysis of 3-fluorocinnamoyl chloride reveals characteristic fragmentation patterns that provide structural information [21]. The molecular ion peak appears at the expected mass-to-charge ratio, with isotope patterns reflecting the presence of both chlorine and fluorine atoms [7]. The chlorine isotope pattern, showing peaks separated by two mass units due to the chlorine-35 and chlorine-37 isotopes, serves as a diagnostic feature for chlorine-containing compounds [22].

The base peak in the mass spectrum often corresponds to the loss of chlorine from the molecular ion, forming the corresponding fluorocinnamoyl cation [21]. This fragmentation pathway is characteristic of acyl chlorides and reflects the relatively weak carbon-chlorine bond in these compounds [23]. Secondary fragmentation patterns include the loss of carbon monoxide from the acylium ion, leading to the formation of fluorinated aromatic cations [21].

Table 3: Common Fragmentation Patterns for 3-Fluorocinnamoyl Chloride

| Fragment Ion | Mass Loss | Relative Intensity | Reference |

|---|---|---|---|

| [M-Cl]⁺ | Loss of Cl (35) | High | [21] |

| [M-CO-Cl]⁺ | Loss of COCl (63) | Medium | [23] |

| [Fluoroaryl]⁺ | Complex rearrangement | Medium | [21] |

| [C₆H₄F]⁺ | Loss of side chain | Low | [7] |

High-Resolution Mass Spectrometry

High-resolution mass spectrometry provides precise molecular weight determination for 3-fluorocinnamoyl chloride, allowing for accurate molecular formula confirmation [21]. The exact mass measurements help distinguish between isobaric compounds and confirm the presence of specific isotopes [24]. The fragmentation patterns observed under high-resolution conditions provide additional structural details through accurate mass measurements of fragment ions [21].

X-Ray Crystallography and Polymorphic Behavior Studies

Crystal Structure Determination

X-ray crystallography represents the definitive method for determining the three-dimensional structure of 3-fluorocinnamoyl chloride in the solid state [25]. The technique provides precise bond lengths, bond angles, and torsional angles that characterize the molecular geometry [26]. Single crystal X-ray diffraction analysis reveals the spatial arrangement of atoms within the molecule and the intermolecular interactions that govern crystal packing [27].

The crystallographic analysis of 3-fluorocinnamoyl chloride typically reveals a planar or near-planar molecular geometry due to the conjugated system extending from the aromatic ring through the vinyl linkage to the carbonyl group [28]. The presence of the fluorine substituent and chlorine atom influences both intramolecular conformations and intermolecular interactions within the crystal lattice [29].

Polymorphic Studies

Polymorphism studies of 3-fluorocinnamoyl chloride examine the potential for multiple crystal forms with different packing arrangements [28]. Different crystallization conditions, including solvent choice, temperature, and concentration, can lead to the formation of distinct polymorphic forms [30]. Each polymorph exhibits unique physical properties while maintaining the same molecular structure [31].

The polymorphic behavior of cinnamoyl derivatives has been documented to show sensitivity to crystallization conditions [32]. Differential scanning calorimetry and powder X-ray diffraction serve as complementary techniques for polymorph identification and characterization [33]. The stability relationships between different polymorphic forms provide important information for understanding the solid-state behavior of the compound [28].

Table 4: Crystallographic Parameters for 3-Fluorocinnamoyl Chloride Studies

| Parameter | Typical Range | Analysis Method | Reference |

|---|---|---|---|

| Unit Cell Dimensions | Variable | Single Crystal XRD | [25] |

| Space Group | Various | Systematic Absences | [26] |

| Molecular Geometry | Planar/Near-planar | Structure Refinement | [28] |

| Packing Motifs | Hydrogen bonding/π-π | Intermolecular Analysis | [29] |

Intermolecular Interactions

The crystal structure analysis reveals the nature of intermolecular interactions that stabilize the solid-state structure of 3-fluorocinnamoyl chloride [29]. Halogen bonding interactions involving both the fluorine and chlorine atoms contribute to the crystal packing stability [34]. The aromatic rings may participate in π-π stacking interactions that further stabilize the crystal structure [30].

3-Fluorocinnamoyl chloride, with the molecular formula C₉H₆ClFO and molecular weight of 184.59 g/mol, represents a fluorine-substituted acyl chloride derivative of cinnamic acid [1] [2]. The compound is registered under CAS number 13565-05-4 and exists as a solid at room temperature [1].

Melting Point Analysis

Limited experimental data is available for the melting point of 3-fluorocinnamoyl chloride in the current literature. However, comparative analysis with structurally related compounds provides insight into its thermal behavior. The 4-fluorocinnamoyl chloride isomer exhibits a melting point range of 42-46°C [3] [4], while the unsubstituted cinnamoyl chloride melts at 35-37°C [5] [6]. The 3-fluorobenzoyl chloride, lacking the vinyl linker, has a significantly lower melting point of -30°C [7] [8].

The electron-withdrawing fluorine substituent at the meta position (3-position) of the phenyl ring is expected to influence the crystal packing and intermolecular interactions. Based on structural considerations and comparison with related compounds, 3-fluorocinnamoyl chloride likely exhibits a melting point in the range of 35-50°C, though experimental determination is required for precise characterization.

Boiling Point Considerations

The boiling point of 3-fluorocinnamoyl chloride has not been definitively reported in the literature. Related compound data indicates that 4-fluorocinnamoyl chloride boils at 90°C under reduced pressure (0.1 mmHg) [3] [4], while cinnamoyl chloride boils at 256-258°C at atmospheric pressure [5] [6]. The significant difference in boiling points under different pressure conditions highlights the thermal sensitivity of these acyl chloride compounds.

The conjugated π-system in 3-fluorocinnamoyl chloride, extending from the phenyl ring through the vinyl group to the carbonyl, contributes to molecular rigidity and intermolecular π-π stacking interactions. These factors, combined with the polar C-Cl and C-F bonds, suggest an elevated boiling point compared to simple acyl chlorides but lower than the unsubstituted cinnamoyl chloride due to reduced molecular polarizability.

Density Determination

Experimental density data for 3-fluorocinnamoyl chloride is not available in the current literature. However, density estimation can be performed using comparative analysis with structurally similar compounds. The 4-fluorocinnamoyl chloride isomer has a predicted density of 1.289 g/cm³ [4], while cinnamoyl chloride exhibits a density of 1.162 g/cm³ [5]. The 3-fluorobenzoyl chloride has a higher density of 1.32 g/cm³ [7] [8].

The incorporation of fluorine, with its high electronegativity and compact atomic size, typically increases molecular density compared to hydrogen-substituted analogs. Based on molecular volume calculations and comparison with isomeric compounds, 3-fluorocinnamoyl chloride is estimated to have a density in the range of 1.25-1.35 g/cm³ at 25°C.

Solubility Behavior in Organic and Aqueous Media

The solubility profile of 3-fluorocinnamoyl chloride is fundamentally governed by its dual nature as both an acyl chloride and a fluorinated aromatic compound. The presence of the electron-withdrawing fluorine substituent and the reactive acyl chloride functionality significantly influences its interaction with various solvent systems.

Aqueous Solubility and Hydrolytic Behavior

3-Fluorocinnamoyl chloride exhibits negligible true solubility in water due to its hydrophobic aromatic character and the rapid hydrolytic reaction that occurs upon contact with aqueous media [9] [10]. The compound undergoes immediate hydrolysis in water according to the general mechanism for acyl chlorides:

C₆H₄F-CH=CH-COCl + H₂O → C₆H₄F-CH=CH-COOH + HCl

This reaction proceeds via nucleophilic attack of water on the electrophilic carbonyl carbon, followed by elimination of hydrogen chloride to yield 3-fluorocinnamic acid [10]. The process is irreversible under normal conditions and is accelerated by the presence of basic species that can abstract the generated proton.

Organic Solvent Compatibility

3-Fluorocinnamoyl chloride demonstrates excellent solubility in halogenated solvents, particularly dichloromethane and chloroform [9] [11]. These solvents provide optimal solvation through dipole-dipole interactions and van der Waals forces without nucleophilic interference with the acyl chloride functionality. The solubility in dichloromethane is estimated to exceed 100 mg/mL based on the behavior of related acyl chlorides.

In polar aprotic solvents such as acetone and acetonitrile, 3-fluorocinnamoyl chloride shows good solubility [12]. These solvents can effectively solvate the polar C=O and C-Cl bonds while avoiding competitive nucleophilic reactions. The estimated solubility in acetone ranges from 50-80 mg/mL, making it suitable for synthetic applications.

Alcoholic solvents present a complex scenario due to their nucleophilic character. While 3-fluorocinnamoyl chloride may initially dissolve in ethanol or methanol, rapid aminolysis occurs to form the corresponding ester:

C₆H₄F-CH=CH-COCl + ROH → C₆H₄F-CH=CH-COOR + HCl

This reaction competes with dissolution, making alcohols unsuitable as storage or reaction solvents for the compound.

Aromatic and Non-Polar Solvent Systems

In aromatic solvents such as toluene and benzene, 3-fluorocinnamoyl chloride exhibits moderate to good solubility due to favorable π-π stacking interactions between the aromatic rings [11]. The extended conjugation in the molecule enhances these interactions, with estimated solubility in toluene of 30-50 mg/mL.

Non-polar solvents like petroleum ether and hexane provide limited solvation due to the polar nature of the acyl chloride and fluorine substituent. Solubility in these media is typically below 5 mg/mL, making them useful for purification through crystallization but unsuitable for reaction applications.

Hydrolysis Kinetics in Neutral and Alkaline Conditions

The hydrolysis of 3-fluorocinnamoyl chloride follows the general mechanistic pathway established for acyl chlorides, proceeding through an addition-elimination mechanism. The kinetic behavior is significantly influenced by pH, temperature, and the electronic effects of the fluorine substituent.

Neutral pH Hydrolysis Mechanism

Under neutral aqueous conditions (pH 6.5-7.5), 3-fluorocinnamoyl chloride undergoes hydrolysis via a bimolecular mechanism involving direct nucleophilic attack by water molecules [13] [14]. The reaction proceeds through a tetrahedral intermediate:

Step 1: C₆H₄F-CH=CH-COCl + H₂O → [C₆H₄F-CH=CH-CO(OH)(Cl)]⁻

Step 2: [C₆H₄F-CH=CH-CO(OH)(Cl)]⁻ → C₆H₄F-CH=CH-COOH + Cl⁻ + H⁺

Kinetic studies on related cinnamoyl chlorides indicate that the reaction follows second-order kinetics, first-order in both the acyl chloride and water concentration [13]. The rate expression can be written as:

Rate = k₂[RCOCl][H₂O]

For 3-fluorocinnamoyl chloride at 25°C and neutral pH, the second-order rate constant is estimated to be in the range of 10⁻⁴ to 10⁻³ M⁻¹s⁻¹, based on comparison with structurally similar compounds [13].

Alkaline Hydrolysis Kinetics

Under alkaline conditions, the hydrolysis rate increases dramatically due to the increased nucleophilicity of hydroxide ions compared to water. The reaction follows pseudo-first-order kinetics when hydroxide concentration is in excess:

C₆H₄F-CH=CH-COCl + OH⁻ → C₆H₄F-CH=CH-COO⁻ + Cl⁻

Kinetic studies on cinnamoyl chloride derivatives demonstrate that the apparent reaction order with respect to water under moderately alkaline conditions (pH 8-10) is approximately 2.6, indicating that multiple water molecules participate in the transition state [13] [14]. This suggests a general base-catalyzed mechanism where additional water molecules assist in proton transfer processes.

The rate enhancement under alkaline conditions follows the relationship:

kobs = kOH[OH⁻] + k_H₂O[H₂O]

Where kOH >> kH₂O, typically by factors of 10³ to 10⁶. For 3-fluorocinnamoyl chloride, the hydroxide-catalyzed rate constant is estimated to be 10² to 10³ M⁻¹s⁻¹ at 25°C.

Temperature and Electronic Effects

The activation energy for hydrolysis of cinnamoyl chlorides typically ranges from 40-60 kJ/mol, with the fluorine substituent expected to lower this value due to its electron-withdrawing effect [13]. The 3-fluorine substitution stabilizes the transition state through inductive electron withdrawal, making the carbonyl carbon more electrophilic and facilitating nucleophilic attack.

Temperature studies on related compounds show that hydrolysis rates follow Arrhenius behavior with rate doubling approximately every 10°C temperature increase. The presence of the fluorine substituent is expected to reduce the activation energy by 5-10 kJ/mol compared to the unsubstituted cinnamoyl chloride.

Electrophilic Reactivity in Friedel-Crafts and Nucleophilic Acyl Substitutions

3-Fluorocinnamoyl chloride exhibits distinctive electrophilic reactivity patterns that are modulated by the electron-withdrawing fluorine substituent and the extended conjugated π-system. The compound participates in both Friedel-Crafts acylation reactions and nucleophilic acyl substitution processes with characteristic selectivity and kinetic profiles.

Friedel-Crafts Acylation Reactivity

In Friedel-Crafts acylation reactions, 3-fluorocinnamoyl chloride functions as an acylating agent through formation of the corresponding acylium ion intermediate upon coordination with Lewis acid catalysts such as aluminum chloride or iron(III) chloride [15] [16]. The reaction mechanism proceeds as follows:

Step 1: C₆H₄F-CH=CH-COCl + AlCl₃ → [C₆H₄F-CH=CH-CO]⁺[AlCl₄]⁻ + Cl⁻

Step 2: [C₆H₄F-CH=CH-CO]⁺ + ArH → [ArCO-CH=CH-C₆H₄F-H]⁺

Step 3: [ArCO-CH=CH-C₆H₄F-H]⁺ → ArCO-CH=CH-C₆H₄F + H⁺

The fluorine substituent significantly influences the electrophilic character of the acylium ion. The electron-withdrawing inductive effect (-I) of fluorine increases the electrophilicity of the carbonyl carbon, making the acylium ion more reactive toward electron-rich aromatic substrates [16] [17]. However, the extended conjugation through the vinyl linkage provides additional stabilization that moderates the overall reactivity.

Comparative studies with related acyl chlorides indicate that 3-fluorocinnamoyl chloride exhibits enhanced reactivity compared to the unsubstituted cinnamoyl chloride but lower reactivity than simple fluorobenzoyl chlorides due to the charge delocalization through the extended π-system [16]. The reaction typically requires mild Lewis acid catalysis (5-10 mol% AlCl₃) and proceeds at temperatures of 0-25°C with electron-rich aromatics such as anisole and toluene.

Nucleophilic Acyl Substitution Mechanisms

3-Fluorocinnamoyl chloride readily undergoes nucleophilic acyl substitution reactions with various nucleophiles including amines, alcohols, and organometallic reagents [18]. The general mechanism follows the addition-elimination pathway characteristic of acyl chlorides:

Step 1: Nu⁻ + C₆H₄F-CH=CH-COCl → [Nu-CO-CH=CH-C₆H₄F-Cl]⁻

Step 2: [Nu-CO-CH=CH-C₆H₄F-Cl]⁻ → Nu-CO-CH=CH-C₆H₄F + Cl⁻

The electron-withdrawing fluorine substituent accelerates the nucleophilic addition step by stabilizing the tetrahedral intermediate through inductive effects. Kinetic studies on related fluorinated acyl chlorides show rate enhancements of 2-5 fold compared to non-fluorinated analogs [18].

Aminolysis Reactions

Reaction with primary and secondary amines proceeds rapidly at room temperature to yield the corresponding fluorocinnamoyl amides. The reaction is typically conducted in aprotic solvents such as dichloromethane or THF with triethylamine as a base to neutralize the generated hydrogen chloride:

C₆H₄F-CH=CH-COCl + R₂NH + Et₃N → C₆H₄F-CH=CH-CONHᵢ + Et₃NHCl

The fluorine substituent provides beneficial electronic activation while maintaining synthetic utility. Rate constants for aminolysis are typically in the range of 10² to 10³ M⁻¹s⁻¹ at 25°C, depending on the nucleophilicity of the amine [18].

Alcoholysis and Esterification

Reaction with alcohols in the presence of base yields fluorocinnamoyl esters. The reaction requires careful control of conditions to prevent competing hydrolysis:

C₆H₄F-CH=CH-COCl + ROH + Base → C₆H₄F-CH=CH-COOR + BaseHCl

The electronic effects of the fluorine substituent facilitate ester formation while providing metabolically stable products due to the C-F bond stability. This makes 3-fluorocinnamoyl esters attractive intermediates in medicinal chemistry applications.

Organometallic Coupling Reactions

3-Fluorocinnamoyl chloride participates in cross-coupling reactions with organometallic reagents, particularly in palladium-catalyzed transformations [19]. The compound can undergo Suzuki-Miyaura coupling with boronic acids to form fluorinated chalcone derivatives:

C₆H₄F-CH=CH-COCl + ArB(OH)₂ → C₆H₄F-CH=CH-CO-Ar

The electron-withdrawing fluorine substituent facilitates oxidative addition to palladium(0) complexes while the acyl chloride functionality provides excellent leaving group capability. These reactions typically proceed under mild conditions (room temperature to 60°C) with good to excellent yields [19].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive